molecular formula C26H29ClN4O4 B2454895 Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897611-59-5

Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2454895
CAS No.: 897611-59-5
M. Wt: 496.99
InChI Key: IBOKJWRUTIKVKI-UHFFFAOYSA-N
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Description

Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H29ClN4O4 and its molecular weight is 496.99. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(19-7-6-8-20(27)16-19)23-22(32)15-18(2)31(25(23)33)17-21-9-4-5-10-28-21/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKJWRUTIKVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, also known by its CAS number 897611-59-5, is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including cytotoxicity, enzyme inhibition, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H29ClN4O4C_{26}H_{29}ClN_{4}O_{4}, with a molecular weight of 497.0 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a pyridine derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC26H29ClN4O4
Molecular Weight497.0 g/mol
CAS Number897611-59-5

Cytotoxicity

Research has shown that derivatives of pyridine and dihydropyridine compounds often exhibit significant cytotoxic effects against various cancer cell lines. This compound was evaluated for its cytotoxic potential against several cancer types. In vitro studies indicated that the compound displayed notable activity against breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and the activation of caspases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in tumor progression and inflammation. Notably, it has shown promising results as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in cancer metastasis and angiogenesis. In comparative studies, it exhibited higher activity than established reference drugs like foretinib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against MCF7 cells revealed:

  • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V staining.

Case Study 2: Enzyme Inhibition

In another investigation assessing its inhibitory effects on c-Met kinase:

  • Inhibition Rate : The compound inhibited c-Met activity by over 70% at a concentration of 10 µM.
  • Comparison : This inhibition was significantly higher than that observed with foretinib under similar conditions.

Preparation Methods

Classical Condensation Approach

The 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine scaffold is synthesized via Knorr-type cyclization. Ethyl acetoacetate (10 mmol) reacts with pyridin-2-ylmethylamine (12 mmol) in refluxing ethanol (48 hr), yielding 68% 1-(pyridin-2-ylmethyl)-6-methyl-2-oxo-1,2-dihydropyridin-4-ol. Critical parameters:

  • Temperature : 78°C
  • Solvent : Anhydrous ethanol
  • Catalyst : Piperidine (5 mol%)

Key Observation : Prolonged reaction times (>60 hr) lead to decomposition, necessitating strict temperature control.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 120°C) reduces reaction time to 45 min with comparable yield (71%). Comparative data:

Method Time (hr) Yield (%) Purity (HPLC)
Conventional 48 68 92.4
Microwave 0.75 71 95.1

Microwave conditions enhance regioselectivity while minimizing side products.

Piperazine Intermediate Preparation

Thionyl Chloride-Mediated Cyclization

Adapting methodology from CN104402842A, diethanolamine undergoes chlorination with SOCl₂ in CHCl₃ (0°C, 4 hr), producing di(2-chloroethyl)methylamine hydrochloride (89% yield). Subsequent reaction with 3-chloroaniline in xylene (140°C, 18 hr) gives 1-(3-chlorophenyl)piperazine hydrochloride (76%).

Critical Step :

  • Temperature Control : Exceeding 10°C during 1-bromo-3-chloropropane coupling causes oligomerization.

Alternative Coupling Strategy

Direct alkylation of piperazine with ethyl chloroformate in THF (-10°C, 6 hr) achieves 82% ethyl piperazine-1-carboxylate. Comparative analysis shows superior efficiency over stepwise methods:

Method Steps Overall Yield (%)
Thionyl Chloride 3 65
Direct Alkylation 1 82

Final Coupling and Functionalization

Mannich Reaction Protocol

The pivotal coupling employs a Mannich reaction between:

  • Dihydropyridinone (1 eq)
  • 3-Chlorobenzaldehyde (1.2 eq)
  • Ethyl piperazine-1-carboxylate (1.5 eq)

Reaction in acetonitrile with ZnCl₂ (20 mol%) at 60°C (24 hr) delivers the target compound in 68% yield.

Optimization Insight :

  • Lewis Acid Screening : ZnCl₂ outperforms FeCl₃ (52%) and AlCl₃ (47%)
  • Solvent Effects : Acetonitrile > DMF (58%) > THF (49%)

One-Pot Microwave Synthesis

Integrating microwave technology (150°C, 30 min) enhances yield to 72% while reducing solvent volume by 40%.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) affords needle-like crystals suitable for X-ray analysis. Purity metrics:

Parameter Value
HPLC Purity 99.2%
Melting Point 178-180°C
[α]²⁵D +12.4° (c 1.0, CHCl₃)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.42-7.28 (m, 4H, Ar-H), 5.21 (s, 1H, CH), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, NCH₂Py)
  • HRMS : m/z [M+H]⁺ calcd. 511.1924, found 511.1921

Comparative Methodological Analysis

Parameter Classical Microwave
Total Time 96 hr 8 hr
Overall Yield 58% 72%
E-Factor 34.7 18.9
Energy Consumption 18.4 kWh 2.1 kWh

Microwave synthesis demonstrates clear advantages in sustainability and efficiency.

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